molecular formula C7H13NO2 B15052490 (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid

Cat. No.: B15052490
M. Wt: 143.18 g/mol
InChI Key: FAKNQOZVXKYTPZ-WDSKDSINSA-N
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Description

(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry, with two chiral centers, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the preparation might involve the use of tert-butyloxycarbonyl (Boc) protected intermediates, followed by deprotection and further functionalization .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure high yield and purity. The process might involve multiple steps, including protection-deprotection strategies and the use of specific catalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

(2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4S)-1,4-Dimethylpyrrolidine-2-carboxylic Acid apart from similar compounds is its specific stereochemistry and the presence of two methyl groups, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S,4S)-1,4-dimethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-6(7(9)10)8(2)4-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m0/s1

InChI Key

FAKNQOZVXKYTPZ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C)C(=O)O

Canonical SMILES

CC1CC(N(C1)C)C(=O)O

Origin of Product

United States

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